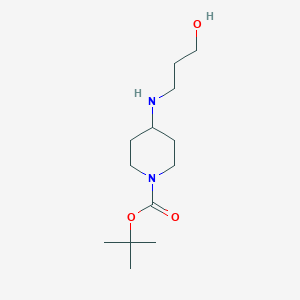

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-hydroxypropylamino substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in pharmaceutical synthesis due to their versatility as intermediates and their ability to modulate pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-5-11(6-9-15)14-7-4-10-16/h11,14,16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKGICGAJFACJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 3-(4-Piperidinyl)propanol

One method involves reacting 3-(4-piperidinyl)propanol with di-tert-butyl dicarbonate in a solution of dioxane and aqueous sodium hydroxide at 0°C, followed by a 16-hour reaction at room temperature. The product is then extracted using ethyl ether, washed with a 10% solution of \$$KHSO_4\$$, and purified via silica gel chromatography, yielding the desired compound as an oil.

Reaction Conditions and Yield:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Di-tert-butyl dicarbonate | 1,4-dioxane, \$$NaOH\$$, 0°C to room temperature, 16 hours | 3g |

Synthesis from 3-Piperidin-4-yl-propan-1-ol

Another method involves reacting 3-piperidin-4-yl-propan-1-ol with di-tert-butyl dicarbonate in anhydrous dichloromethane at ambient temperature under nitrogen, stirring the mixture for 2 hours. The product is purified by chromatography on silica gel, eluting with methanol in dichloromethane to yield the title compound as a clear oil.

Reaction Conditions and Yield:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Di-tert-butyl dicarbonate | Dichloromethane, 20°C, 2 hours, \$$N_2\$$ atmosphere | 88% |

Synthesis from 3-(4-Piperidyl)-1-propanol

3-(4-Piperidyl)-1-propanol can be reacted with di-tert-butyl dicarbonate in ethanol, with the mixture stirred at room temperature for one hour. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography to yield the title compound as a light-yellow oil.

Reaction Conditions and Yield:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Di-tert-butyl dicarbonate | Ethanol, room temperature, 1 hour | 82% |

Synthesis Involving Boc2O

An alternative approach involves reacting 3-(piperidin-4-yl) propan-1-ol with \$$Boc2O\$$ in dioxane in the presence of 3M \$$NaOH\$$ at 0°C, followed by stirring at room temperature for 12 hours. The resulting solution is washed with \$$NH4Cl\$$, \$$NaHCO3\$$, and brine, then dried over anhydrous \$$Na2SO_4\$$, filtered, and concentrated to obtain tert-butyl 4-(3-hydroxypropyl) piperidine-1-carboxylate.

Reaction Conditions and Yield:

| Reagent | Reaction Conditions | Result |

|---|---|---|

| \$$Boc_2O\$$ | Dioxane, 3M \$$NaOH\$$, 0°C to room temperature, 12 hours; workup with \$$NH4Cl\$$, \$$NaHCO3\$$, brine, and drying over \$$Na2SO4\$$ | tert-butyl 4-(3-hydroxypropyl) piperidine-1-carboxylate (used without further purification in the next step) |

Reduction of tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate in dichloromethane can be reduced using diisobutylaluminium hydride (DIBAL-H) at -78°C to 0°C under a nitrogen atmosphere for 2 hours. The reaction is quenched with a saturated solution of potassium sodium tartrate, followed by extraction and drying to yield the crude product.

Reaction Conditions and Yield:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| DIBAL-H | Dichloromethane, -78°C to 0°C, 2 hours, \$$N_2\$$ atmosphere, quenched with potassium sodium tartrate | 4.5 g (crude) |

Preparation of N-Protected Piperidin-4-yl Sulfonates

A process for preparing N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates involves specific steps with tertiary bases such as TEA, DIPEA, 4-NMM, and diethylisopropylamine. The tertiary base is typically used in amounts ranging from 2.0 to 10.0 equivalents, with TEA being a preferred base.

- Aqueous base: 1 to 10 equivalents, typically 1.5 to 2.0 equivalents

- Tertiary base: 2.0 to 10.0 equivalents, typically 3.0 to 5.0 equivalents

- Tertiary amine base: Tri-Cl-4 alkylamine

Spectroscopic Data

Spectroscopic data, such as \$$^13C\$$ NMR, is crucial for confirming the structure of synthesized compounds. For instance, \$$^13C\$$ NMR data in \$$CDCl_3\$$ at 100 MHz is documented for related compounds, providing characteristic peaks that aid in identification.

\$$^13C\$$ NMR (\$$CDCl_3\$$, 100 MHz) δ: 166.9, 154.6, 148.2, 147.6, 135.2, 134.8, 132.6, 132.5, 131.9, 131.6, 131.4, 129.7, 124.9, 124.7, 79.8, 76.5, 55.0, 47.1, 46.0, 31.8, 31.5, 28.4, 27.3, 24.4.

Chemical Reactions Analysis

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound is explored for its potential in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for therapeutic applications:

- Neurotransmitter Modulation : The hydroxypropylamino group enhances interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Drug Development : It serves as a building block for synthesizing more complex molecules aimed at treating neurological disorders.

Biological Research

In biological contexts, tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is utilized to study enzyme interactions and protein-ligand binding:

- Enzyme Studies : Its ability to form hydrogen bonds with enzyme active sites allows researchers to investigate enzyme kinetics and mechanisms.

- Protein Interaction Studies : The compound's piperidine ring can stabilize interactions within protein complexes, aiding in understanding protein functions.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of fine chemicals:

- Reagent in Chemical Processes : It acts as a reagent in various industrial processes, contributing to the production of specialty chemicals .

- Targeted Protein Degradation : It has been identified as a useful linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .

Case Study 1: Neuropharmacological Research

In a study exploring the effects of piperidine derivatives on neurotransmitter systems, this compound was found to modulate serotonin receptors, suggesting potential applications in treating mood disorders. The study highlighted the compound's ability to enhance receptor binding affinity due to its structural properties.

Case Study 2: PROTAC Development

Research conducted on PROTACs demonstrated that incorporating this compound as a linker improved the efficacy of targeted protein degradation strategies. The study indicated that the compound's flexibility allowed for optimal orientation in ternary complex formation, enhancing drug-like properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate with key analogs based on molecular structure, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score | TPSA (Ų) | Bioavailability Score |

|---|---|---|---|---|---|---|---|

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 156185-63-6 | C13H25NO3 | 243.34 | 3-hydroxypropyl | N/A | 49.77 | 0.55 |

| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | N/A | C14H27NO3 | 257.37 | 2-hydroxyethyl, methyl | >0.98 | 58.56 | 0.72 |

| (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 443955-98-4 | C10H20N2O3 | 216.28 | Amino, hydroxyl (stereospecific) | 0.94 | 85.25 | 0.68 |

| tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate | 1349716-46-6 | C17H24F2N2O2 | 326.38 | 3,4-difluorobenzylamino | N/A | 46.33 | 0.62 |

Notes:

- Similarity Scores : Calculated using molecular fingerprinting or 3D structural alignment (e.g., Tanimoto coefficients) . Higher scores (>0.90) indicate closer structural resemblance.

- TPSA (Topological Polar Surface Area) : Reflects solubility and membrane permeability. Compounds with TPSA >60 Ų often exhibit poor blood-brain barrier (BBB) penetration .

- Bioavailability Scores : Derived from computational models; scores >0.55 suggest moderate oral bioavailability .

Structural Differences and Functional Implications

Steric and Stereochemical Variations: The stereospecific hydroxyl and amino groups in (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (similarity score 0.94) may influence receptor binding specificity compared to non-chiral analogs .

Electron-Withdrawing Groups: The 3,4-difluorobenzylamino substituent in CAS 1349716-46-6 enhances lipophilicity and metabolic stability but reduces polarity (lower TPSA = 46.33 Ų) .

Biological Activity

Overview

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate (CAS No. 156185-63-6) is an organic compound with notable potential in medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropylamino group enhances its biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C13H25NO3

- Molecular Weight : 241.35 g/mol

- Boiling Point : Not specified

- Structure : The compound contains a tert-butyl group and a piperidine ring, contributing to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, potentially influencing pathways involved in mood regulation, cognition, and other neurological functions.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide spectrum of biological activities, including:

- Antidepressant Effects : Compounds derived from piperidine structures have been investigated for their potential antidepressant properties, possibly through serotonin and norepinephrine reuptake inhibition.

- Anticancer Activity : Some piperidine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

-

Antidepressant Activity :

- A study on piperidine derivatives showed significant inhibition of serotonin reuptake, indicating potential as antidepressants. The modifications in the amino side chain were crucial for enhancing this activity .

- Anticancer Potential :

- Antimicrobial Effects :

Data Table: Biological Activities Comparison

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyl carbamate. A common approach includes:

Amination: Reacting 4-aminopiperidine derivatives with 3-hydroxypropylamine under nucleophilic substitution conditions.

Protection/Deprotection: Using Boc (tert-butoxycarbonyl) groups to protect reactive amines, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

Purification: Column chromatography or recrystallization to isolate the product.

Critical Conditions:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LC-MS): Confirm molecular ion [M+H]⁺ at m/z 301.3 (calculated for C₁₃H₂₅N₂O₃).

- Infrared Spectroscopy (IR): Stretching bands for hydroxyl (~3200 cm⁻¹) and carbonyl (~1680 cm⁻¹) groups.

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage: In airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of hydroxypropylamine incorporation into the piperidine ring?

Methodological Answer:

- Steric and Electronic Modulation: Introduce directing groups (e.g., Boc) to control amine attachment positions.

- Catalytic Systems: Use transition-metal catalysts (e.g., Pd or Cu) for C-N bond formation, leveraging ligand effects to enhance selectivity .

- Computational Modeling: Density Functional Theory (DFT) to predict reaction pathways and transition states, guiding experimental design.

Q. What strategies address contradictions in reported toxicity data for structurally similar piperidine derivatives?

Methodological Answer:

- Comparative Toxicity Studies: Perform in vitro assays (e.g., MTT or Ames tests) on this compound and analogs to identify structure-activity relationships.

- Meta-Analysis: Cross-reference SDS data from multiple suppliers (e.g., ALADDIN, Key Organics) to identify consensus on hazards like acute toxicity (Category 4 for oral/dermal exposure) .

- Ecotoxicology Models: Use software like ECOSAR to predict environmental impact if experimental data are absent .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH at 40°C for 24 hours, then analyze via HPLC for degradation products.

- Thermal Stress: Heat at 60°C for 1 week and monitor changes using Differential Scanning Calorimetry (DSC).

- Kinetic Modeling: Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Q. What methodologies are recommended for investigating the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with targets such as G-protein-coupled receptors (GPCRs) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for ligand-target interactions.

- In Vivo Pharmacokinetics: Administer radiolabeled compound (e.g., ¹⁴C) to track absorption, distribution, and excretion in model organisms.

Data Gaps and Contradictions

Q. How should researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Read-Across Approach: Extrapolate data from structurally similar compounds (e.g., tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate) with known ecotoxicological profiles .

- Microcosm Studies: Evaluate biodegradability in soil/water systems using OECD 301/302 guidelines.

- Algal Toxicity Assays: Expose Raphidocelis subcapitata to determine EC₅₀ values for aquatic toxicity .

Q. What experimental designs are suitable for resolving discrepancies in reported synthetic yields?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- In Situ Monitoring: Use techniques like ReactIR to track reaction progress and intermediate formation.

- Cross-Validation: Reproduce published protocols with controlled reagent purity (≥95%) and document deviations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.